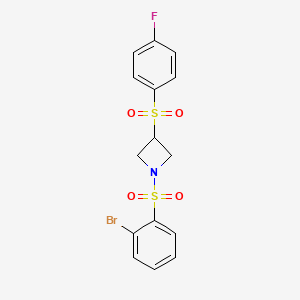

![molecular formula C21H28N2O3S B2428064 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine CAS No. 873587-28-1](/img/structure/B2428064.png)

1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

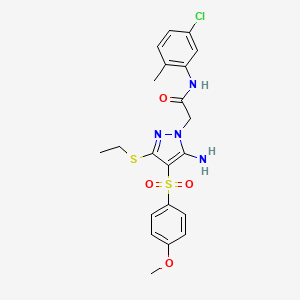

The compound “1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine” is a piperazine derivative . Piperazine derivatives have a wide range of biological and pharmaceutical activity .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .Applications De Recherche Scientifique

5-HT7 Receptor Antagonists

One study focused on the preparation of piperazine derivatives, including those similar in structure to "1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine," as antagonists for the 5-HT7 receptor. These compounds demonstrated IC50 values ranging from 12-580nM, indicating their potential as selective agents for modulating serotonergic activity, which could be relevant in the development of treatments for disorders associated with serotonin dysfunction such as depression, anxiety, and others (Yoon et al., 2008).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

Another research application involves the synthesis and evaluation of bis(heteroaryl)piperazines (BHAPs), which include analogs of the aforementioned compound, as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds showed significantly enhanced potency compared to earlier candidates, underscoring their potential in HIV therapy (Romero et al., 1994).

Crystal Structure and DFT Calculations

Research involving novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives focused on crystal structure studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies provide insights into the molecular structure, offering a foundation for further development of pharmaceutical agents or materials with specific properties (Kumara et al., 2017).

Antimicrobial Activities

Compounds derived from piperazine structures have been synthesized and evaluated for their antimicrobial activities. This includes novel derivatives that show good or moderate activities against various microorganisms, suggesting their potential as templates for developing new antimicrobial agents (Bektaş et al., 2007).

Analytical Derivatization in Liquid Chromatography

A unique sulfonate reagent based on a substituted piperazine structure was synthesized for use in analytical derivatization in liquid chromatography. This development highlights the compound's utility in enhancing detection sensitivity and specificity in analytical chemistry applications (Wu et al., 1997).

Orientations Futures

Propriétés

IUPAC Name |

1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-(2-ethylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-4-17-10-11-20(26-3)21(16-17)27(24,25)23-14-12-22(13-15-23)19-9-7-6-8-18(19)5-2/h6-11,16H,4-5,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMWBKIWVNEFHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2427981.png)

![2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2427987.png)

![N-(3-chlorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2427989.png)

![[2-chloro-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2427993.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2427997.png)